molecular formula C14H15N3S B15066089 6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B15066089
M. Wt: 257.36 g/mol
InChI Key: QVBVFKQWFKSESL-UHFFFAOYSA-N
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Description

6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a fused heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. The benzyl group at position 6 enhances lipophilicity, while the methylthio (-SMe) substituent at position 2 introduces sulfur-based reactivity and moderate electron-withdrawing effects.

Key physicochemical properties (inferred from analogs):

  • Molecular Formula: Likely C₁₄H₁₅N₃S (based on substituent analysis).
  • Molecular Weight: ~265.36 g/mol.
  • Functional Groups: Benzyl (hydrophobic), methylthio (thioether), and a partially saturated bicyclic system.

Properties

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

6-benzyl-2-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H15N3S/c1-18-14-15-7-12-9-17(10-13(12)16-14)8-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3

InChI Key

QVBVFKQWFKSESL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2CN(CC2=N1)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be achieved through several synthetic routes. One common method involves the condensation of an appropriate benzylamine with a thiourea derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets with high affinity, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Target) Pyrrolo[3,4-d]pyrimidine 6-Benzyl, 2-SMe C₁₄H₁₅N₃S ~265.36 Moderate lipophilicity; kinase inhibition potential
6-Benzyl-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Pyrrolo[3,4-d]pyrimidine 6-Benzyl, 2,4-Cl₂ C₁₃H₁₁Cl₂N₃ 280.16 High reactivity (Cl groups for nucleophilic substitution)
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diol Pyrrolo[3,4-d]pyrimidine 6-Benzyl, 2,4-OH C₁₃H₁₃N₃O₂ 243.26 High polarity; potential solubility in aqueous media
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Pyrrolo[3,4-d]pyrimidine 6-Benzyl, 2-NH₂ C₁₃H₁₄N₄ 226.28 Hydrogen bonding capacity; boiling point 418.6°C

Key Observations :

Substituent Effects: Chloro Groups (2,4-Cl₂): Increase electrophilicity, making the compound suitable for Suzuki coupling or amination reactions . Methylthio (-SMe): Enhances metabolic stability compared to -SH while maintaining moderate lipophilicity. Amine (-NH₂): Improves aqueous solubility but reduces membrane permeability due to hydrogen bonding . Diol (-OH): High polarity limits blood-brain barrier penetration but improves solubility for intravenous formulations .

Pyrido[4,3-d]pyrimidine derivatives (e.g., 6-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine) introduce additional saturation, reducing planarity and possibly altering kinase selectivity .

Biological Activity

6-Benzyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[3,4-d]pyrimidine class. Its unique structure, characterized by a pyrrolo ring fused to a pyrimidine with a benzyl and methylthio substituent, suggests potential biological activities that are currently under investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C14H15N3SC_{14}H_{15}N_3S with a molecular weight of approximately 258.34 g/mol. The structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrrolo-Pyrimidine Core : Utilizing cyclization reactions.
  • Substituent Introduction : Adding the benzyl and methylthio groups through electrophilic aromatic substitution or nucleophilic addition reactions.

These synthetic routes allow for modifications that could enhance biological activity or selectivity.

Biological Activity

Preliminary studies indicate that compounds in the pyrrolo[3,4-d]pyrimidine class exhibit significant biological activities, including:

  • Enzyme Inhibition : Potential interactions with kinases and other proteins involved in cancer pathways have been suggested. This may lead to applications in cancer therapy.
  • Antimicrobial Properties : Similar compounds have shown antiviral and antifungal activities, indicating that this compound may also exhibit such properties.

Case Studies

Comparative Analysis

A comparison of structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-aminoContains an amino group instead of methylthioDifferent biological activity profiles
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineLacks benzyl and methylthio substituentsSimpler structure may affect reactivity
6-Benzyl-2-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidineContains a sulfonyl group instead of methylthioDifferent reactivity due to sulfonyl group

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